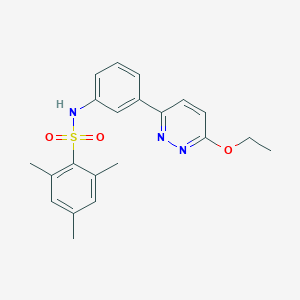

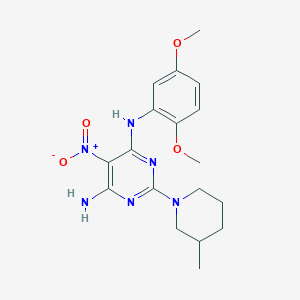

![molecular formula C17H22N2O2 B2639171 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 898420-03-6](/img/structure/B2639171.png)

3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like this typically belong to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, the presence of a carbonyl group can lead to reactions like nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined using various analytical techniques. For example, the melting point, molecular formula, and yield can be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complexes for Polymerization : The compound and its derivatives have been utilized in synthesizing aluminum and zinc complexes. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ɛ-caprolactone, a process important in materials science for creating biodegradable polymers (Qiao, Ma, & Wang, 2011).

Synthesis of Heterocycles with Biological Properties : Research has demonstrated methods for preparing 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]-quinoline-2-carboxylic acid alkylamides, with studies highlighting their anti-inflammatory and diuretic activities (Ukrainets, Bereznyakova, & Mospanova, 2007).

Synthesis of Quinoxaline Derivatives : Another study focused on an efficient and green method for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines. This synthesis process used dimethyl sulfoxide as both a reactant and a solvent, highlighting its utility in organic chemistry (Xie et al., 2017).

Antibacterial and Anticoagulant Activities : New heterocyclic compounds attached to the pyridinecarboxamide moiety, including derivatives of pyridine, quinoline, and coumarin, were synthesized and showed a wide range of antibacterial activities (Nabila, Dalia, & Hissana, 2017). Additionally, pyrrolo[3,2,1-ij]quinoline-1,2-diones were synthesized and evaluated for their inhibitory activity against blood coagulation factors Xa and XIa, showcasing their potential in medical applications (Novichikhina et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

3,3-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,3)10-14(20)18-13-7-11-5-4-6-19-15(21)9-12(8-13)16(11)19/h7-8H,4-6,9-10H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFLKTWIFJRSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

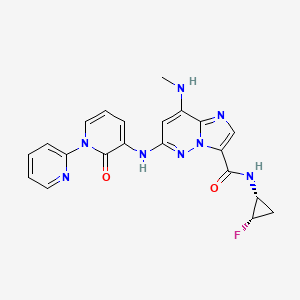

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)

![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)

![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2639093.png)

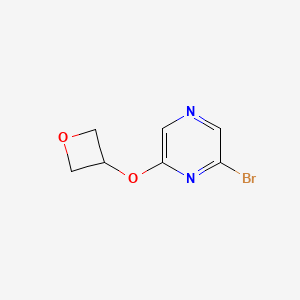

![5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2639097.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2639102.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2639104.png)

![1,3,4,9-tetramethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639105.png)

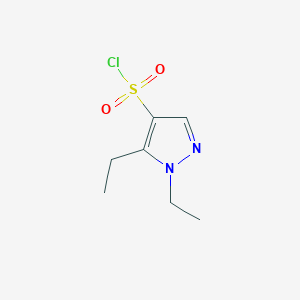

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2639109.png)

![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)